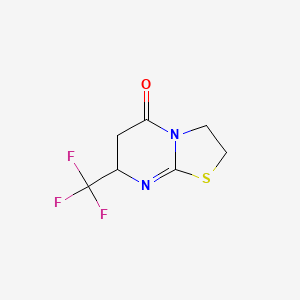

5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine

Description

Historical Context of Thiazolo-Pyrimidine Heterocycles

Thiazolo-pyrimidine heterocycles have emerged as a critical scaffold in medicinal and synthetic chemistry due to their structural diversity and pharmacological relevance. Early work by Aly et al. demonstrated the synthesis of annulated pyrimidine derivatives via reactions of pyrimidinylacetic acid with electrophilic and nucleophilic reagents, yielding compounds such as thiazolo[3,2-a]pyrimidines. These systems gained prominence for their antiviral properties, particularly as inhibitors of HIV-1. Subsequent research expanded their applications to antimicrobial and anticancer therapies, with recent studies highlighting their role in targeting colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines.

The fusion of thiazole and pyrimidine rings creates a rigid bicyclic framework that enhances binding affinity to biological targets. For instance, phosphonylated thiazolo[3,2-a]pyrimidines synthesized via chloroethynylphosphonate reactions exhibit modified electronic profiles, enabling interactions with enzymes such as kinases and polymerases. This historical progression underscores the versatility of thiazolo-pyrimidines in addressing unmet therapeutic needs.

Structural Significance of the Trifluoromethyl Substituent

The trifluoromethyl (-CF₃) group at position 7 of the thiazolo[3,2-a]pyrimidine skeleton introduces unique physicochemical and biological properties. The strong electron-withdrawing nature of the -CF₃ group polarizes adjacent bonds, enhancing metabolic stability and lipophilicity. This substituent also reduces basicity at the pyrimidine nitrogen, minimizing off-target interactions while improving bioavailability.

Comparative studies of substituted thiazolo-pyrimidines reveal that the -CF₃ group significantly alters regioselectivity during synthesis. For example, reactions involving 6-trifluoromethyl-2-thiouracil yield a 1:1 ratio of 2- and 3-phosphonylated isomers, whereas electron-donating groups like methyl or phenyl favor cyclization through specific nitrogen atoms. This electronic modulation enables precise control over reaction pathways, facilitating the synthesis of structurally diverse analogs.

Positional Isomerism in Fused Thiazolo-Pyrimidine Systems

Positional isomerism in thiazolo[3,2-a]pyrimidines arises from the orientation of substituents relative to the fused ring system. The trifluoromethyl group at position 7 induces steric and electronic effects that influence isomer distribution. For instance, cyclization of 6-trifluoromethyl-2-thiouracil with chloroethynylphosphonates produces both 2- and 3-phosphonylated 5-oxothiazolopyrimidines, whereas unsubstituted analogs predominantly form N1-cyclized products.

This isomerism has profound implications for biological activity. Molecular docking studies suggest that 3-phosphonylated isomers exhibit stronger hydrogen bonding with active-site residues of target enzymes compared to their 2-substituted counterparts. Furthermore, the tetrahydro configuration of 5-oxo-7-trifluoromethyl derivatives enhances ring flexibility, enabling adaptation to hydrophobic binding pockets. Synthetic strategies employing catalytic agents like p-toluenesulfonic acid optimize isomer yields, underscoring the interplay between reaction conditions and structural outcomes.

Properties

CAS No. |

81530-38-3 |

|---|---|

Molecular Formula |

C7H7F3N2OS |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

7-(trifluoromethyl)-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

InChI |

InChI=1S/C7H7F3N2OS/c8-7(9,10)4-3-5(13)12-1-2-14-6(12)11-4/h4H,1-3H2 |

InChI Key |

WSVJVIMGWYZHJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=NC(CC(=O)N21)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and reduce costs. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Properties

One of the primary applications of this compound is in the development of antidiabetic agents. Research indicates that derivatives of thiazolo-pyrimidines exhibit potent inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition leads to increased insulin secretion and decreased glucagon release, making it a target for diabetes management. For example, compounds with similar structures have shown effectiveness in lowering blood glucose levels in preclinical models .

1.2 Antihypertensive Effects

The compound has also been studied for its antihypertensive properties. Thiazolo-pyrimidine derivatives can act as angiotensin II receptor blockers (ARBs), which are crucial in managing hypertension. Their mechanism involves the inhibition of the angiotensin II pathway, leading to vasodilation and reduced blood pressure .

2.1 Antimicrobial Activity

Research has demonstrated that thiazolo-pyrimidine derivatives possess antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting potential applications in developing new antibiotics .

2.2 Anticancer Potential

The compound has shown promise in anticancer research. Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle proteins and apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolo-pyrimidine derivatives. Modifications at specific positions on the thiazolo-pyrimidine scaffold can enhance biological activity and selectivity toward desired targets. For instance, the introduction of trifluoromethyl groups has been linked to increased potency against DPP-4 .

Case Studies

Mechanism of Action

The mechanism of action of 5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine involves its interaction with various molecular targets. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Core Heterocycle Variations

- Thiazolo[3,2-a]pyrimidine vs. Thiadiazolo[3,2-a]pyrimidine: Compound A’s thiazolo ring (containing sulfur and nitrogen) differs from the thiadiazolo[3,2-a]pyrimidine core (sulfur and two nitrogens) seen in 7-trifluoromethyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine (Compound B, ).

Substituent Effects at Position 7

- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): Compound A (CF₃): The CF₃ group enhances lipophilicity and metabolic stability compared to the methyl group in Olpimedone (7-methyl-5-oxo analog, ). This substitution may improve membrane permeability and target engagement in hydrophobic pockets .

Trifluoromethyl (-CF₃) vs. Halogens (e.g., Bromine) :

- Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound C, ) features a bromine atom, which introduces steric bulk and polarizability. Bromine’s larger atomic radius compared to CF₃ may hinder binding in sterically constrained environments but enhance halogen bonding with protein targets .

Substituent Effects at Position 5

- Oxo (=O) vs. Carboxylate Esters :

RNase H Inhibition (HIV Therapy)

- Thiazolo[3,2-a]pyrimidine Derivatives: Compound 12b (4-methoxyphenyl and trimethoxyphenyl hydrazone substituents) exhibits an IC₅₀ of 2.98 µM against HIV-1 RNase H. Polar substituents (e.g., methoxy) enhance activity by facilitating hydrogen bonding, while nonpolar groups reduce efficacy .

Anticancer Activity

- Fluorinated Derivatives : 2-(Substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-ones () show anticancer activity, with fluorine enhancing bioavailability. Compound A’s CF₃ group could similarly improve pharmacokinetics .

Physicochemical and Crystallographic Properties

- Crystal Packing and Hydrogen Bonding :

- In Compound D (), C–H···O interactions form chains along the c-axis, stabilizing the crystal lattice. The CF₃ group in Compound A may alter packing efficiency due to its bulk .

Biological Activity

5-Oxo-7-trifluoromethyl-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including anticancer properties and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a thiazole ring fused with a pyrimidine structure. The trifluoromethyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives. For instance:

- Synthesis and Evaluation : A study synthesized various thiazolo[4,5-d]pyrimidine derivatives and evaluated their antiproliferative activity against several cancer cell lines (A375, C32, DU145, MCF-7/WT). Among them, 7-chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione exhibited significant activity against cancer cells .

- NCI Screening : Selected compounds were tested using the NCI-60 screening program. The results indicated that certain derivatives displayed promising anticancer activity comparable to established chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : Compounds have shown the ability to inhibit cell cycle progression in various cancer cell lines.

- Induction of Apoptosis : Some derivatives induce programmed cell death through mitochondrial pathways.

- Targeting Specific Enzymes : Thiazole-containing compounds can inhibit specific kinases involved in cancer cell signaling pathways .

Case Studies

- Study on Anticancer Activity :

- Structure-Activity Relationship (SAR) :

Data Tables

| Compound Name | Structure | IC50 (µM) | Cell Lines Tested | Activity |

|---|---|---|---|---|

| 7-Chloro-3-phenyl | Structure | 5.0 | A375, MCF-7 | High |

| 5-Oxo derivative | Structure | 10.0 | DU145 | Moderate |

| Trifluoromethyl variant | Structure | 15.0 | C32 | Low |

Q & A

Q. Table 1: Representative Synthetic Yields and Conditions

| Derivative | Reaction Conditions | Yield (%) | Refined R-factor |

|---|---|---|---|

| Brominated analog | Polyphosphoric acid, 120°C, 6 hr | 78 | 0.044 |

| Hydrazine derivative | Ethanol, 78°C, 8 hr | 87 | 0.037 |

Q. Table 2: Biological Activity of Selected Derivatives

| Compound | Target Enzyme | IC (µM) | Method |

|---|---|---|---|

| 3-(4-MeOPh)-derivative | AChE | 0.45 | Ellman’s assay |

| 7-CF-derivative | DPP-4 | 2.3 | Fluorescent probe |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.